1-Bromo-2-chloro-3-thiocyanato-benzene
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Overview
Description
1-Bromo-2-chloro-3-thiocyanato-benzene is an organic compound with the molecular formula C7H3BrClNS It is a derivative of benzene, substituted with bromine, chlorine, and thiocyanate groups
Preparation Methods
The synthesis of 1-Bromo-2-chloro-3-thiocyanato-benzene can be achieved through several synthetic routes. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine and chlorine substituents . The thiocyanate group can be introduced through nucleophilic substitution reactions using thiocyanate salts under appropriate conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Bromo-2-chloro-3-thiocyanato-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and thiocyanate groups can participate in nucleophilic or electrophilic substitution reactions. Common reagents include nucleophiles like hydroxide ions or electrophiles like halogens.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with nucleophiles can yield various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-3-thiocyanato-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-3-thiocyanato-benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms can influence the reactivity of the thiocyanate group. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions.
Comparison with Similar Compounds
1-Bromo-2-chloro-3-thiocyanato-benzene can be compared with other similar compounds such as:
1-Bromo-2-chlorobenzene: Lacks the thiocyanate group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-chlorobenzene: Has a different substitution pattern, affecting its chemical reactivity and applications.
1-Bromo-4-chlorobenzene: Another isomer with distinct properties and uses.
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-2-1-3-6(7(5)9)11-4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXXEIMIRZQQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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